A Technical Guide to Methyl 4-chloro-2-(cyanomethoxy)benzoate: Structure, Synthesis, and Scientific Profile
A Technical Guide to Methyl 4-chloro-2-(cyanomethoxy)benzoate: Structure, Synthesis, and Scientific Profile
Prepared by: Gemini, Senior Application Scientist
This document provides an in-depth technical overview of Methyl 4-chloro-2-(cyanomethoxy)benzoate, a specialized organic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Given its unique substitution pattern, this guide synthesizes data from analogous structures and established chemical principles to present a comprehensive profile, including its structure, a robust synthetic pathway, predicted physicochemical properties, and potential research applications.
Molecular Structure and Identification
Methyl 4-chloro-2-(cyanomethoxy)benzoate is a polysubstituted aromatic ester. Its structure is defined by a central benzene ring functionalized with a methyl ester group, a chloro group at the para-position (C4), and a cyanomethoxy ether linkage at the ortho-position (C2).
The systematic IUPAC name for this compound is Methyl 4-chloro-2-(cyanomethoxy)benzoate . As of this guide's preparation, a specific CAS Registry Number has not been assigned, underscoring its status as a novel or less-common chemical entity.
Caption: Chemical structure of Methyl 4-chloro-2-(cyanomethoxy)benzoate.
Table 1: Core Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | Methyl 4-chloro-2-(cyanomethoxy)benzoate |
| Molecular Formula | C₁₀H₈ClNO₃ |
| Molecular Weight | 225.63 g/mol |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Cl)OCC#N |
| InChI Key | (Predicted) |
| CAS Number | Not Assigned |
Predicted Physicochemical Properties
Direct experimental data for this compound is not available. The following properties are predicted based on its functional groups: an aromatic ring, a methyl ester, an aryl chloride, an ether, and a nitrile.
Table 2: Predicted Physical and Chemical Properties
| Property | Predicted Value / Observation | Rationale |
|---|---|---|
| Appearance | White to off-white crystalline solid | Polysubstituted benzene rings are typically solid at room temperature. |
| Melting Point | Expected to be in the range of 60-120 °C | The rigid, planar structure and polarity suggest a moderate melting point. |
| Boiling Point | > 300 °C (at atmospheric pressure) | High molecular weight and polarity lead to a high boiling point. |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Acetone. Poorly soluble in water and non-polar solvents like hexanes. | The ester and nitrile groups provide polarity, favoring solubility in polar aprotic organic solvents. |
| Chemical Stability | Stable under standard laboratory conditions. Sensitive to strong acids/bases. | The ester linkage is susceptible to hydrolysis under strong acidic or basic conditions. |
Proposed Synthesis Pathway: Williamson Ether Synthesis
A logical and robust method for the synthesis of Methyl 4-chloro-2-(cyanomethoxy)benzoate is the Williamson ether synthesis . This well-established Sₙ2 reaction is ideal for forming the target ether linkage. The causality behind this choice is its high efficiency in coupling phenols with alkyl halides.[1][2]
The proposed pathway begins with the commercially available starting material, Methyl 4-chloro-2-hydroxybenzoate (also known as methyl 4-chlorosalicylate).[3] The phenolic hydroxyl group is first deprotonated by a mild base to form a nucleophilic phenoxide, which then displaces the chloride from chloroacetonitrile .
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol (Adapted)
This protocol is adapted from a validated procedure for a similar transformation.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Methyl 4-chloro-2-hydroxybenzoate (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in anhydrous acetone (0.2 M).
-
Scientist's Note: Potassium carbonate is chosen as it is a sufficiently strong base to deprotonate the acidic phenol but not strong enough to promote hydrolysis of the methyl ester. Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
-
Addition of Alkylating Agent: To the stirred suspension, add chloroacetonitrile (1.1 eq.) dropwise at room temperature.
-
Scientist's Note: Chloroacetonitrile is both the electrophile and a toxic reagent; it should be handled with care in a chemical fume hood.[4]
-
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of acetone.
-
Extraction & Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Final Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to obtain the final product.
Predicted Spectroscopic Characterization
For a novel compound, predictive spectroscopic analysis is essential for future identification and characterization.
Proton NMR (¹H NMR)
The ¹H NMR spectrum in CDCl₃ is predicted to show four distinct signals. The aromatic region is characteristic of a 1,2,4-trisubstituted benzene ring.[6][7]
Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Ar-H | ~7.8 - 8.0 | d | 1H | H5 (ortho to ester, meta to Cl) |
| Ar-H | ~7.0 - 7.2 | dd | 1H | H6 (ortho to Cl, meta to ester) |
| Ar-H | ~6.9 - 7.1 | d | 1H | H3 (ortho to ether, meta to Cl) |
| -OCH₂CN | ~4.8 - 5.0 | s | 2H | Methylene protons |
| -COOCH₃ | ~3.9 | s | 3H | Methyl ester protons |
Carbon NMR (¹³C NMR)
The ¹³C NMR spectrum is expected to display 10 unique carbon signals, reflecting the molecule's asymmetry.
Table 4: Predicted ¹³C NMR Chemical Shift Ranges (CDCl₃, 100 MHz)
| Carbon Type | Predicted Shift (δ, ppm) |
|---|---|
| C=O (Ester Carbonyl) | 165 - 168 |
| Aromatic Quaternary (C-O, C-Cl, C-C=O) | 125 - 160 |
| Aromatic Tertiary (C-H) | 115 - 135 |
| C≡N (Nitrile) | 115 - 120 |
| -OCH₂CN (Methylene) | 60 - 70 |
| -COOCH₃ (Methyl) | 52 - 55 |
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the key functional groups.
Table 5: Predicted IR Absorption Frequencies
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium |
| Ester (C=O) | Stretch | 1720 - 1740 | Strong |
| Aromatic C=C | Stretch | 1475 - 1600 | Medium-Weak |
| Ether/Ester (C-O) | Stretch | 1000 - 1300 | Strong |
| Aryl Halide (Ar-Cl) | Stretch | ~800 - 850 | Strong |
References for IR data:[8][9][10]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be clearly visible. A key diagnostic feature will be the isotopic pattern of chlorine: a prominent M+2 peak with approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Predicted M⁺: m/z = 225
-
Predicted M+2: m/z = 227
Potential Applications & Research Interest
The unique combination of reactive handles makes Methyl 4-chloro-2-(cyanomethoxy)benzoate a highly attractive scaffold for drug discovery and chemical biology.
-
Medicinal Chemistry: Substituted benzoic acid and benzamide structures are privileged scaffolds in drug design, with applications as anticancer, local anesthetic, and antimicrobial agents.[11][12][13] The cyanomethoxy group can serve as a versatile linker or be further elaborated, while the ester can be hydrolyzed to a carboxylic acid for conjugation or amide formation.
-
Chemical Biology: The structure is well-suited for the development of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), where the distinct functionalities can be used to connect a protein-of-interest binder to an E3 ligase ligand.
-
Materials Science: Aromatic nitriles and esters are precursors for polymers and functional materials. The specific substitution pattern could be exploited to create novel liquid crystals or organic electronics with tailored properties.
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. Therefore, handling should be based on the potential hazards of its constituent functional groups and synthetic precursors.
-
General Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Potential Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled. The synthetic reagent, chloroacetonitrile, is known to be toxic and an irritant.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.
Conclusion
Methyl 4-chloro-2-(cyanomethoxy)benzoate represents a promising, albeit underexplored, chemical entity. This guide provides a foundational, scientifically-grounded framework for its synthesis, characterization, and handling. The predictive data herein serves as a robust starting point for researchers in synthetic chemistry, drug development, and materials science to unlock the potential of this versatile molecular scaffold.
References
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- University of Missouri-St. Louis. "The Williamson Ether Synthesis.
- Organic Chemistry Tutor. "Common HNMR Patterns.
- Rogue Chem. "H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para)." YouTube, 4 June 2024.
- University of Wisconsin-Madison. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- JoVE. "Video: NMR Spectroscopy of Benzene Derivatives." Journal of Visualized Experiments.
- Synarchive. "Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Bentham Science Publishers. "Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents." Letters in Drug Design & Discovery.
- Master Organic Chemistry. "The Williamson Ether Synthesis." masterorganicchemistry.com, 24 October 2014.
- University of California, Santa Cruz. "IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups.
- Google Patents. "CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
- M. H. Shaw, et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Chemistry Steps. "Williamson Ether Synthesis." chemistrysteps.com, 13 November 2022.
- Northern Illinois University. "IR Absorption Frequencies." Department of Chemistry and Biochemistry.
- S. Fatima, et al. "Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications." Molecules, 28(19), 2023, p. 6871.
- Guidechem. "The uses of benzoic acid in the pharmaceutical industry." guidechem.com, 14 May 2024.
- A. L. Fritz, et al. "Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles." Organic Letters, 18(15), 2016, pp. 3842–3845.
- K. D. Post, et al. "Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins." Journal of Medicinal Chemistry, 63(4), 2020, pp. 1599–1614.
- ChemTalk. "IR Spectrum | Table of IR Spectroscopy Values." chemistrytalk.org.
- A. U. Khan, et al. "Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents." RSC Advances, 15(95), 2025, pp. 78341-78358.
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- M. Neamtu, et al. "ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE." Scientific Study & Research, 16(2), 2015.
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